3-(Trifluoromethyl)crotonic acid

Catalog No.
S782862
CAS No.
69056-67-3
M.F
C5H5F3O2
M. Wt
154.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)crotonic acid

CAS Number

69056-67-3

Product Name

3-(Trifluoromethyl)crotonic acid

IUPAC Name

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

InChI

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2+

InChI Key

QRRCTLYMABZQCS-NSCUHMNNSA-N

SMILES

CC(=CC(=O)O)C(F)(F)F

Canonical SMILES

CC(=CC(=O)O)C(F)(F)F

Isomeric SMILES

C/C(=C\C(=O)O)/C(F)(F)F

The exact mass of the compound 4,4,4-Trifluoro-3-methyl-2-butenoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Trifluoromethyl)crotonic acid (CAS 69056-67-3) is a highly specialized, alpha,beta-unsaturated fluorinated building block utilized primarily in the synthesis of complex agrochemicals and pharmaceuticals. Featuring a trifluoromethyl group and a methyl group at the beta-position, this compound serves as a critical precursor for installing CF3-bearing quaternary stereocenters via conjugate addition reactions. As a low-melting solid (mp 28-30 °C), it offers distinct handling advantages in liquid-phase and continuous flow processing compared to standard crystalline aliphatic acids. Its primary procurement value lies in its unique combination of extreme beta-carbon electrophilicity and high steric differentiation, which enables the high-yield, diastereoselective construction of trifluoromethylated heterocycles and unnatural amino acids [1].

Attempting to substitute 3-(Trifluoromethyl)crotonic acid with unfluorinated analogs (like crotonic or 3-methylcrotonic acid) or simpler fluorinated variants (like 4,4,4-trifluorocrotonic acid) fundamentally compromises both reactivity and stereocontrol. Unfluorinated analogs lack the strong electron-withdrawing effect of the CF3 group, rendering the beta-carbon insufficiently electrophilic to undergo conjugate addition at sterically hindered quaternary centers. Conversely, substituting with 4,4,4-trifluorocrotonic acid—which lacks the 3-methyl group—results in a dramatic loss of stereochemical discrimination during asymmetric Michael additions, leading to poor diastereomeric ratios and necessitating costly downstream chiral purification. Therefore, for processes requiring precise stereocontrol at a CF3-bearing quaternary center, this specific branched fluorinated scaffold is strictly non-interchangeable [1].

Stereochemical Discrimination in Asymmetric Michael Additions

In the synthesis of sterically constrained pyroglutamic acids via Ni(II)-complex mediated Michael additions, the use of 3-(trifluoromethyl)crotonate esters demonstrates near-perfect stereocontrol compared to baseline trifluorocrotonates. The addition of the 3-methyl group creates a highly differentiated steric environment against the CF3 group, completely locking the kinetically controlled stereochemical outcome [1].

Evidence DimensionDiastereomeric excess (de) in Ni(II)-glycine Michael addition
Target Compound Data>98% de (near-perfect stereocontrol)
Comparator Or BaselineEthyl 4,4,4-trifluorocrotonate (5.6:1 dr / ~70% de)
Quantified Difference>28% absolute increase in de, eliminating minor diastereomers
ConditionsReaction of Ni(II) glycine Schiff base complex with crotonate derivatives at room temperature

Eliminates the need for costly and yield-reducing downstream chiral chromatography when synthesizing CF3-bearing quaternary stereocenters for pharmaceutical libraries.

Thermal Processability and Distillation Profiling

The substitution of a methyl group with a trifluoromethyl group at the 3-position significantly alters the thermal profile of the crotonic acid scaffold. 3-(Trifluoromethyl)crotonic acid exhibits a substantially lower melting and boiling point compared to unfluorinated crotonic acid, reflecting the CF3 group's disruption of crystal lattice packing and intermolecular hydrogen bonding [1].

Evidence DimensionMelting and Boiling Points
Target Compound DataMelting point 28-30 °C; Boiling point 158-163 °C
Comparator Or BaselineCrotonic acid (Melting point 71-73 °C; Boiling point 189 °C)
Quantified Difference~43 °C reduction in melting point; ~28 °C reduction in boiling point
ConditionsStandard atmospheric pressure (1 atm)

Allows the compound to be handled as a melt or liquid at near-ambient temperatures, facilitating easier pumping in continuous flow manufacturing and lower-temperature distillation.

Electrophilic Activation for Conjugate Additions

The presence of the strongly electron-withdrawing CF3 group at the beta-position profoundly reverses the electronic bias of the crotonic acid system. While standard 3-methylcrotonic acid (senecioic acid) features an electron-rich beta-carbon that resists nucleophilic attack, 3-(Trifluoromethyl)crotonic acid is highly electrophilic. This activation enables rapid conjugate additions even at sterically hindered positions to form CF3-bearing quaternary centers, a transformation that is kinetically unfavorable in unfluorinated analogs [1].

Evidence DimensionBeta-carbon electrophilicity and conjugate addition viability
Target Compound DataHighly activated for Michael additions (rapid quaternary center formation)
Comparator Or Baseline3-Methylcrotonic acid (deactivated beta-carbon)
Quantified DifferenceEnables conjugate additions that fail or require extreme forcing conditions with unfluorinated analogs
ConditionsNucleophilic conjugate addition under standard basic conditions

Provides a direct synthetic route to complex, sterically hindered trifluoromethylated building blocks that are otherwise inaccessible using standard unfluorinated precursors.

Synthesis of Trifluoromethylated Unnatural Amino Acids

Leveraging its near-perfect stereochemical discrimination (>98% de) in Michael additions, this compound is the optimal precursor for synthesizing sterically constrained, CF3-bearing unnatural amino acids (such as 3-methyl-3-trifluoromethylpyroglutamic acid). These amino acids are critical for developing peptido-mimetics with enhanced metabolic stability and altered lipophilicity[1].

Continuous Flow Manufacturing of Fluorinated Intermediates

Due to its low melting point (28-30 °C) and reduced boiling point compared to unfluorinated analogs, 3-(Trifluoromethyl)crotonic acid is highly suited for continuous flow processing. It can be easily handled as a neat liquid at near-ambient temperatures, eliminating the need for heated lines and reducing solvent volumes during large-scale intermediate synthesis [2].

Construction of CF3-Bearing Quaternary Stereocenters in Agrochemicals

The high electrophilicity of the beta-carbon allows for efficient conjugate additions by various nucleophiles. This makes the compound an essential building block for installing CF3-bearing quaternary carbon centers in next-generation agrochemicals, where the CF3 group is required to improve target binding affinity and environmental degradation resistance[3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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